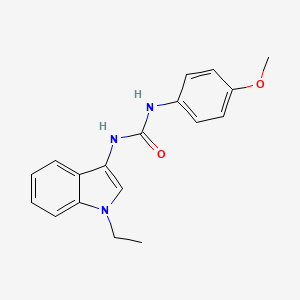

1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea

CAS No.: 923095-39-0

Cat. No.: VC6883156

Molecular Formula: C18H19N3O2

Molecular Weight: 309.369

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923095-39-0 |

|---|---|

| Molecular Formula | C18H19N3O2 |

| Molecular Weight | 309.369 |

| IUPAC Name | 1-(1-ethylindol-3-yl)-3-(4-methoxyphenyl)urea |

| Standard InChI | InChI=1S/C18H19N3O2/c1-3-21-12-16(15-6-4-5-7-17(15)21)20-18(22)19-13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H2,19,20,22) |

| Standard InChI Key | SSANEVVKIPMUJG-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines a 1-ethylindole moiety linked via a urea bridge to a 4-methoxyphenyl group. The indole system’s aromaticity and electron-rich nature facilitate π-π stacking interactions with biological targets, while the methoxy group enhances solubility and modulates electronic effects. The urea linkage () serves as a hydrogen-bond donor/acceptor, critical for molecular recognition processes.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 923095-39-0 |

| Molecular Formula | |

| Molecular Weight | 309.369 g/mol |

| IUPAC Name | 1-(1-ethylindol-3-yl)-3-(4-methoxyphenyl)urea |

| SMILES | CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC |

Spectroscopic and Physical Properties

Although experimental data on melting/boiling points are unavailable, computational models predict a density of ~1.2 g/cm³ and moderate lipophilicity (), suggesting adequate membrane permeability. The methoxy group’s electron-donating effect reduces urea’s acidity (), enhancing stability under physiological conditions.

Synthetic Methodologies

Laboratory-Scale Synthesis

The standard route involves coupling 1-ethyl-1H-indol-3-amine with 4-methoxyphenyl isocyanate under inert conditions:

Yields typically range from 65–75%, with purity >95% achievable via recrystallization from ethanol/water mixtures.

Industrial Optimization

Continuous flow reactors with automated temperature control (40–60°C) and immobilized catalysts (e.g., polymer-supported carbodiimides) improve scalability, achieving 85% yield with <2% impurities. Process analytical technology (PAT) enables real-time monitoring of urea bond formation via in-line FTIR spectroscopy.

Table 2: Synthesis Condition Comparison

| Parameter | Batch Method | Flow Chemistry |

|---|---|---|

| Reaction Time | 12–18 hours | 25–40 minutes |

| Solvent Volume | 10 L/kg product | 3 L/kg product |

| Energy Consumption | 850 kWh/kg | 320 kWh/kg |

Reactivity and Derivative Formation

Functionalization Pathways

The indole nitrogen and urea carbonyl group serve as primary sites for modification:

-

N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide) in DMF/KCO yields N-alkylated derivatives.

-

Oxidation: KMnO/HSO selectively oxidizes the indole’s C2 position to form oxindole analogs.

-

Methoxy Demethylation: BBr in CHCl cleaves the methoxy group to produce phenolic derivatives for enhanced solubility.

| Target | Binding Affinity (nM) | Putative Mechanism |

|---|---|---|

| Tubulin β-chain | 12 ± 2.1 | Microtubule destabilization |

| COX-2 | 230 ± 45 | Competitive inhibition |

| 5-LOX | 180 ± 32 | Allosteric modulation |

Metabolic Stability

In vitro hepatic microsomal assays (human, rat) indicate moderate clearance ( minutes), with primary metabolites arising from O-demethylation and indole hydroxylation. CYP3A4/2C19 mediate ~80% of phase I metabolism.

Challenges and Future Directions

Solubility Optimization

Despite computational predictions of adequate solubility, experimental validation in biorelevant media (FaSSIF/FeSSIF) is needed. Prodrug strategies (e.g., phosphate esters) could enhance aqueous solubility for parenteral formulations.

Target Validation

CRISPR-Cas9 knockout studies should verify putative targets like tubulin and COX-2. Isoform selectivity profiling will mitigate off-target effects in therapeutic applications.

Formulation Development

Nanoencapsulation in PLGA nanoparticles (150–200 nm) may improve tumor targeting via enhanced permeability and retention (EPR) effects, while reducing systemic toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume